![molecular formula C10H13NO3 B13937099 7-Azaspiro[3.5]nonane-1,3-dione, 7-acetyl-](/img/structure/B13937099.png)
7-Azaspiro[3.5]nonane-1,3-dione, 7-acetyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Azaspiro[3.5]nonane-1,3-dione, 7-acetyl-: is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a nonane ring and a dione group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Azaspiro[3.5]nonane-1,3-dione, 7-acetyl- typically involves the formation of the spirocyclic core followed by the introduction of the acetyl group. One common method includes the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure. The acetyl group is then introduced through acetylation reactions using reagents such as acetic anhydride or acetyl chloride in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated processes may also be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Azaspiro[3.5]nonane-1,3-dione, 7-acetyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or ammonia in ethanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
7-Azaspiro[3.5]nonane-1,3-dione, 7-acetyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 7-Azaspiro[3.5]nonane-1,3-dione, 7-acetyl- involves its interaction with specific molecular targets, such as enzymes. For instance, it has been identified as a potent inhibitor of fatty acid amide hydrolase, an enzyme involved in the degradation of endocannabinoids. By inhibiting this enzyme, the compound can increase the levels of endocannabinoids, leading to various physiological effects . The molecular pathways involved include the modulation of endocannabinoid signaling and the regulation of pain and inflammation .
Vergleich Mit ähnlichen Verbindungen
1-Oxa-8-azaspiro[4.5]decane: Another spirocyclic compound with similar biological activities.
7-Azaspiro[3.5]nonane:
Uniqueness: 7-Azaspiro[3.5]nonane-1,3-dione, 7-acetyl- stands out due to its specific acetyl group, which imparts unique chemical reactivity and biological activity. Its ability to inhibit fatty acid amide hydrolase with high potency distinguishes it from other similar compounds .
Eigenschaften
Molekularformel |
C10H13NO3 |
|---|---|
Molekulargewicht |
195.21 g/mol |
IUPAC-Name |
7-acetyl-7-azaspiro[3.5]nonane-1,3-dione |
InChI |
InChI=1S/C10H13NO3/c1-7(12)11-4-2-10(3-5-11)8(13)6-9(10)14/h2-6H2,1H3 |
InChI-Schlüssel |
MLPIEHATWFYZBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CCC2(CC1)C(=O)CC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



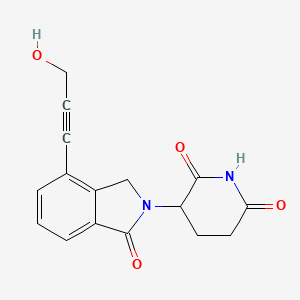
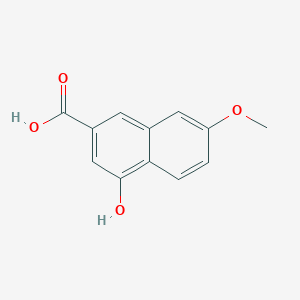

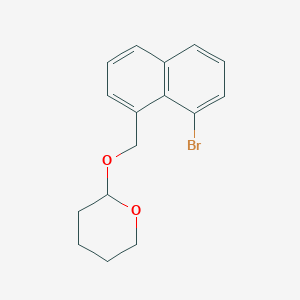
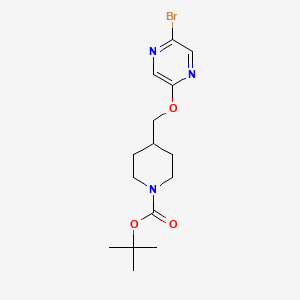
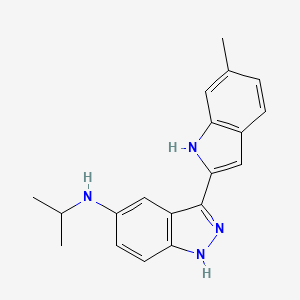
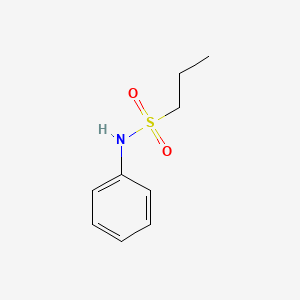
![2-Butenoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13937056.png)
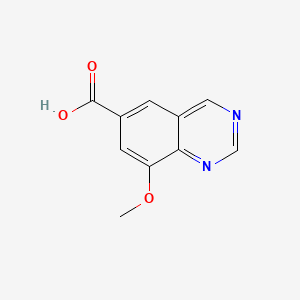
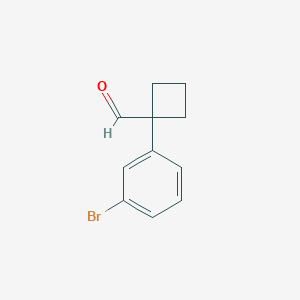
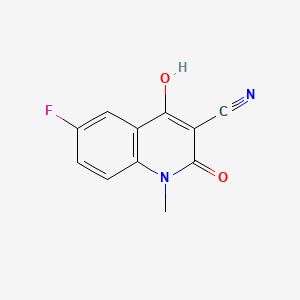
![Methyl 2-(3-bromo-2-methylphenyl)-7-cyanobenzo[d]oxazole-5-carboxylate](/img/structure/B13937088.png)
![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-7-chloro-2,4-dimethyl-1,3-benzodioxole-5-carboxylic acid](/img/structure/B13937092.png)
